molecular formula C15H17N3O3S B2541408 2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one CAS No. 2097912-91-7

2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one

Cat. No. B2541408
CAS RN: 2097912-91-7
M. Wt: 319.38
InChI Key: DKVLJDAVFSRQSO-UHFFFAOYSA-N
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Description

“2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one” is a compound that contains a thiadiazole ring . Thiadiazole derivatives have been the subject of considerable interest in recent years for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells . These compounds have shown a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .


Synthesis Analysis

The synthesis of thiadiazole derivatives involves several steps . One method involves the reaction between carboxylic acid and thiosemicarbazide in the presence of PPE . The steps include salt formation, dehydration of the formed salt to an intermediate, and cyclodehydration of the intermediate to thiadiazole . Another method involves the condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives and 4-chlorobenzofuro [3,2-d]pyrimidine .

Scientific Research Applications

Anti-Breast Cancer Agents

Compounds similar to “2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one” have been used in the design and synthesis of new bis (1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines) and bis ((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents . These compounds have shown promising results in inhibiting dual PARP-1 and EGFR targets, which are crucial in the progression of breast cancer .

DNA Repair Pathway Inhibitors

The presence of a carboxamide functionality in the composition of organic molecules, similar to the one in “2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one”, has been found to be essential in many clinically approved synthetic and naturally derived drugs . These drugs have been found to suppress DNA-damage response, making cancer cells more vulnerable .

Antihypertensive Drugs

1,2,5-Thiadiazoles, a class of compounds to which “2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one” belongs, have been used in the synthesis of antihypertensive drugs like Timolol .

Treatment of Multiple Sclerosis

Compounds containing 1,2,5-thiadiazole, such as “2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one”, have been used in the treatment of multiple sclerosis .

Pan-Kras Inhibitors

S-Oxidized 1,2,5-thiadiazole 1,1-dioxides, similar to “2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one”, have been used as pan-Kras inhibitors .

Indoleamine 2,3-Dioxygenase Inhibitors

Compounds similar to “2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one” have been used as indoleamine 2,3-dioxygenase inhibitors .

Histamine H2-Receptor Antagonists

S-Oxidized 1,2,5-thiadiazole 1,1-dioxides, similar to “2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one”, have been used as histamine H2-receptor antagonists .

Ring Contraction Studies

Compounds similar to “2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one” have been used in studies on ring contractions of 1,2,6-thiadiazines .

properties

IUPAC Name

2-phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-11(20-12-5-3-2-4-6-12)15(19)18-8-7-13(10-18)21-14-9-16-22-17-14/h2-6,9,11,13H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVLJDAVFSRQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)OC2=NSN=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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